molecular formula C10H10O3 B183512 5-Hydroxy-2-methyl-4-chromanone CAS No. 14153-17-4

5-Hydroxy-2-methyl-4-chromanone

Cat. No. B183512
CAS RN: 14153-17-4
M. Wt: 178.18 g/mol
InChI Key: WHEIRCBYUYIIMR-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-4-chromanone is an antitumor compound. It has weak antibacterial and antifungal properties. This compound mediates a unique cross-linking reaction between DNA and histone H3 by photoactivation . It is isolated from Nodulisporium sp. and inhibits the growth of Saccharomyces cerevisiae and the formation of soybean callus .


Synthesis Analysis

Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Molecular Structure Analysis

The molecular structure of this compound is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The exact mass is 178.062994177 g/mol and the monoisotopic mass is 178.062994177 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Hydroxy-2-methyl-4-chromanone has been studied for its chemical synthesis and properties. For instance, 5-(Substituted methyl)-6,8-dimethyl-4-chromanones were synthesized from 5-hydroxymethyl-6,8-dimethyl-4-chromanone, exploring its reactivity with nucleophilic reagents in acid media (Ninagawa & Matsuda, 1978). Additionally, various synthetic methods have been developed to create derivatives of 5-hydroxy-4-chromanone, which is a key precursor for this compound (Chun, 2006).

Applications in Cancer Research

  • Chromanone derivatives, closely related to this compound, have shown remarkable cytotoxicity against various cancer cell lines. Research into these derivatives has contributed to the development of potential cancer treatments (Heidary Alizadeh Babak et al., 2010).

UV-Absorbing Properties

  • Some studies have explored the use of 5-hydroxy-4-chromanones, including variants like this compound, for their properties as UV-absorbers. This application is particularly relevant in the field of polymer chemistry and materials science (Ninagawa et al., 1982).

Bioactive Compounds in Natural Products

  • This compound has been identified in various natural products, including fermental mycelium of Xylaria nigripes. Its isolation and structural determination contribute to the understanding of natural bioactive compounds (Qing-Fang Gong et al., 2008).

Exploration in Organic Chemistry

  • Research in organic chemistry has led to the development of methodologies for synthesizing 5-hydroxychroman, a related compound, which provides insights into the synthesis and properties of this compound (Chun, 2006).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .

properties

IUPAC Name

5-hydroxy-2-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEIRCBYUYIIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536587
Record name 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14153-17-4
Record name 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-hydroxy-2-methyl-4-chromanone biosynthesized by Daldinia cf. childiae?

A: Research suggests that this compound found in Daldinia cf. childiae is likely formed through a non-enzymatic cyclization step. This conclusion is supported by feeding experiments using sodium (1,2-13C2)acetate []. While the exact mechanism within the fungus requires further investigation, this finding provides valuable insight into the biosynthesis of this compound.

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